2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide
Description
2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide is a quinoline-derived acetamide compound featuring a methoxy group at position 8 and a methyl group at position 2 on the quinolin-4-one scaffold. This compound has been identified as a direct inhibitor of ADAMTS4 and ADAMTS5, metalloproteinases implicated in osteoarthritis progression due to their role in aggrecan degradation.
Properties
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-6-10(16)9-4-3-5-11(18-2)13(9)15(8)7-12(14)17/h3-6H,7H2,1-2H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGXSDYUVJCKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)N)C(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic organic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.
The molecular formula of this compound is with a molecular weight of 246.26 g/mol. The compound features a quinoline core, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound and related compounds possess activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
In one study, the minimum inhibitory concentration (MIC) values were determined, indicating that while some derivatives showed promising activity, others required higher concentrations to achieve similar effects compared to standard antibiotics like ciprofloxacin .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays such as DPPH and FRAP. These assays measure the ability of compounds to scavenge free radicals and reduce ferric ions, respectively. Results indicated moderate antioxidant activity, with some derivatives showing effective radical scavenging capabilities:
| Compound | DPPH IC50 (mM) | FRAP (mM) |
|---|---|---|
| This compound | 0.94 | 19.1 |
These findings suggest that structural modifications can enhance the radical scavenging activity of quinoline derivatives .
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory properties of this compound, particularly its ability to inhibit pro-inflammatory cytokines. Research involving cell lines treated with IL-1β demonstrated that this compound effectively reduced mRNA expression levels of matrix metalloproteinases (MMPs) and cyclooxygenase (COX)-2, which are crucial in inflammatory processes .
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in inflammation and microbial resistance. The compound may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its observed biological effects .
Case Studies
Several case studies have highlighted the therapeutic potential of quinoline derivatives:
- Antimicrobial Efficacy : A study evaluated various quinoline derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications at specific positions significantly influenced antimicrobial activity.
- Inflammation Reduction : Another investigation assessed the impact of this compound on inflammatory markers in vitro, showing promising results in reducing inflammation-related gene expression.
Scientific Research Applications
Biological Activities
1.1 Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide. In a study targeting osteoarthritis, this compound was shown to significantly reduce the expression of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs), which are crucial in cartilage degradation during inflammation. The compound attenuated IL-1β-induced MMP13 mRNA expression in a dose-dependent manner, indicating its potential as a therapeutic agent for osteoarthritis management .
1.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. Its structural analogs have demonstrated cytotoxicity against various cancer cell lines, suggesting that modifications to the quinoline structure can enhance biological activity. For instance, derivatives of quinoline compounds have been reported to exhibit significant antiproliferative effects on human cancer cells, including HepG2 and A549 lines .
Case Studies
Comparison with Similar Compounds
Quinazolin-4-One Derivatives (Anticancer Agents)
Compounds 11m , 11n , and 11o () are quinazolin-4-one acetamides synthesized as anticancer agents. Key differences include:
- Substituents: Styryl groups (e.g., benzo[d][1,3]dioxol-5-yl, 3-methoxystyryl) at position 2 of the quinazolinone core.
- Synthesis Yields : Ranging from 29.54% (11m) to 60% (11o), influenced by aldehyde ratios and reaction times .
- Melting Points : Higher melting points (274–317°C) compared to the target compound, likely due to extended π-conjugation from styryl groups.
- Biological Targets : These derivatives exhibit anticancer activity, distinct from the ADAMTS inhibition of the target compound.
Tuberculosis-Targeting Acetamides
highlights 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide as a potent enoyl-acyl carrier protein reductase (InhA) inhibitor. Key distinctions:
Substituted Quinolin-4-One Acetamides
- 2-(3-Benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide (): Molecular Weight: 426.5 Features a benzoyl group at position 3 and a methyl group at position 4. Likely targets inflammatory pathways due to benzoyl’s electron-withdrawing effects .
- 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (): Molecular Weight: 415.44 Contains a methoxyphenoxy linker, enhancing solubility but reducing enzymatic selectivity compared to the target compound .
Antioxidant and Neuroactive Acetamides
and describe acetamides with coumarin or pyrazole moieties, such as N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide . These compounds exhibit antioxidant activity surpassing ascorbic acid, attributed to their radical-scavenging coumarin cores .
Key Structural-Activity Relationships (SAR)
Methoxy Groups : The 8-methoxy group in the target compound enhances ADAMTS4/5 binding via hydrogen bonding, whereas 3-methoxy substituents (e.g., in 11n) improve anticancer activity by modulating steric interactions .
Chlorine/Bromine Substituents : Halogens (e.g., in ’s 11r and 11s) increase anticancer potency by enhancing electrophilicity and DNA intercalation .
Styryl Extensions: Styryl groups in quinazolinone derivatives () improve planar rigidity, favoring intercalation into DNA or enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
